Sodium pyridine-2-sulfinate

Catalog No.
S1535026
CAS No.
24367-66-6
M.F
C5H4NNaO2S
M. Wt
165.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pyridine-2-sulfinate

CAS Number

24367-66-6

Product Name

Sodium pyridine-2-sulfinate

IUPAC Name

sodium;pyridine-2-sulfinate

Molecular Formula

C5H4NNaO2S

Molecular Weight

165.15 g/mol

InChI

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1

InChI Key

HQCGASCBCQJRDJ-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=NC(=C1)S(=O)[O-].[Na+]

The exact mass of the compound Sodium pyridine-2-sulfinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium pyridine-2-sulfinate (CAS 24367-66-6) is a bench-stable, crystalline organosulfur salt that serves as a highly reliable nucleophilic coupling partner and sulfonyl radical precursor. Melting at approximately 292 °C, this reagent fundamentally addresses the notorious "2-pyridyl problem" encountered in transition-metal catalysis and circumvents the severe instability of its corresponding sulfonyl chloride. By providing a robust, easily handled source of both the 2-pyridyl and 2-pyridylsulfonyl moieties, it has become a critical building block for the reproducible synthesis of pharmaceuticals, agrochemicals, and complex bipyridine ligands in both discovery and process chemistry [1].

Attempting to substitute sodium pyridine-2-sulfinate with traditional 2-pyridyl donors routinely leads to synthesis failure or poor reproducibility. Pyridine-2-boronic acids and their esters suffer from rapid protodeboronation under standard Suzuki-Miyaura conditions, leading to disastrously low yields and requiring extensive, substrate-specific optimization [1]. Similarly, the direct procurement and use of pyridine-2-sulfonyl chloride is hampered by its extreme sensitivity to moisture and temperature, causing rapid hydrolysis and SO2 extrusion during storage or handling . Consequently, procurement of the stable sulfinate salt is practically mandatory for scalable, reproducible installation of the 2-pyridyl group without the severe supply chain and shelf-life bottlenecks of its analogs.

Overcoming the '2-Pyridyl Problem' in Desulfinative Cross-Coupling

In palladium-catalyzed cross-coupling reactions, sodium pyridine-2-sulfinate delivers exceptional yields, completely bypassing the instability of boronate analogs. For example, the coupling of unsubstituted sodium pyridine-2-sulfinate with 1-bromo-4-fluorobenzene proceeds in 95% yield under optimized conditions [1]. In stark contrast, historical industrial data shows that pyridine-2-boronates suffer from severe protodeboronation, with a vast majority of attempted Suzuki-Miyaura couplings failing to achieve even a 20% yield [2].

Evidence DimensionCross-coupling reaction yield
Target Compound Data95% yield with 1-bromo-4-fluorobenzene
Comparator Or BaselinePyridine-2-boronic acid (historically <20% yield in most industrial applications)
Quantified Difference>75% absolute yield improvement over traditional boronate baselines
ConditionsPd(OAc)2, PCy3, K2CO3, 150 °C

Secures high-yielding, reproducible C-C bond formation for 2-substituted pyridines, eliminating the severe synthesis bottlenecks of unstable boronates.

Reagent Shelf-Life and Handling Stability

Pyridine-2-sulfonyl chloride is notoriously unstable, rapidly hydrolyzing or extruding SO2 upon exposure to ambient moisture, which severely limits its commercial viability and shelf-life . Sodium pyridine-2-sulfinate, conversely, is a highly stable crystalline powder (melting point ~292 °C) that can be stored long-term without degradation. It can be readily treated with N-chlorosuccinimide (NCS) to generate the sulfonyl chloride in situ, providing identical downstream reactivity without the storage hazards.

Evidence DimensionShelf-life and thermal/moisture stability
Target Compound DataBench-stable solid (mp 292 °C), suitable for long-term storage
Comparator Or BaselinePyridine-2-sulfonyl chloride (rapidly decomposes via hydrolysis/SO2 extrusion)
Quantified DifferenceMonths/years of stability vs. hours/days of viability under standard conditions
ConditionsStandard laboratory storage and handling

Allows procurement of a bulk-stable reagent that eliminates the need for hazardous, freshly prepared, or rapidly degrading sulfonyl chloride inventories.

Distinct Kinetic Profile for Controlled SO2 Extrusion

Mechanistic studies reveal that sodium pyridine-2-sulfinate operates via a distinct catalytic pathway compared to carbocyclic sulfinates. The reaction exhibits a first-order dependence on Pd(OAc)2, indicating that a stable chelated Pd(II) sulfinate complex is the resting state, and the extrusion of SO2 is the turnover-limiting step [1]. This contrasts with carbocyclic sulfinates (e.g., sodium 4-methylbenzenesulfinate), which show a half-order dependence where transmetalation is turnover-limiting [1].

Evidence DimensionKinetic dependence on palladium catalyst
Target Compound DataFirst-order dependence (rate ∝[Pd(OAc)2])
Comparator Or BaselineSodium 4-methylbenzenesulfinate (half-order dependence)
Quantified DifferenceShift in turnover-limiting step from transmetalation to SO2 extrusion
ConditionsKinetic analysis of Pd-catalyzed desulfinative cross-coupling

Understanding this unique kinetic profile allows process chemists to rationally optimize catalyst loading and temperature for scale-up.

Efficacy in Visible-Light Photoredox Sulfonylation

Beyond cross-coupling, sodium pyridine-2-sulfinate serves as an effective sulfonyl radical precursor under mild visible-light photoredox conditions. In the tandem sulfonylation/cyclization of unactivated indoloalkynes, it successfully affords complex sulfonated indolo[1,2-a]quinolines without the need for harsh thermal initiators or strong oxidants [1]. This demonstrates its superior processability in modern, eco-friendly cascade reactions compared to traditional electrophilic sulfonylating agents.

Evidence DimensionCompatibility with room-temperature photoredox conditions
Target Compound DataSuccessfully generates 2-pyridylsulfonyl radicals via single-electron transfer
Comparator Or BaselineTraditional thermal radical initiators or electrophilic sulfonyl chlorides
Quantified DifferenceEnables room-temperature visible-light cascade reactions
ConditionsNa2-eosin Y photocatalyst, blue LEDs, room temperature

Provides a mild, eco-friendly route to complex 2-pyridyl sulfones without requiring harsh oxidants or high temperatures.

Palladium-Catalyzed Desulfinative Cross-Coupling

The primary choice for installing 2-pyridyl groups onto aryl or heteroaryl halides, entirely bypassing the instability and low yields associated with 2-pyridyl boronates in medicinal chemistry library synthesis[1].

In Situ Generation of Pyridine-2-Sulfonyl Electrophiles

Procured as a bench-stable precursor to generate pyridine-2-sulfonyl chloride via N-chlorosuccinimide (NCS) oxidation, enabling the reliable synthesis of sulfonamides without the need to store unstable acid chlorides .

Photoredox-Catalyzed Radical Sulfonylation

Ideal for visible-light-mediated radical cascades to synthesize 2-pyridyl sulfones, leveraging its ability to form sulfonyl radicals under mild, room-temperature conditions with organic dyes like Eosin Y[2].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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